1-(2-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid

Lipophilicity Drug Design ADME Prediction

This 1-(2-fluorophenyl)-3-methylcyclobutane-1-carboxylic acid (CAS 1341950-60-4) is a unique fluorinated building block, distinct from its para-isomer and non-methylated analogs. The ortho-fluorine spatial orientation and the ΔLogP of +0.246 from the 3-methyl group enable precise matched molecular pair analysis without confounding changes in TPSA (37.3 Ų). Its puckered cyclobutane scaffold offers conformational restriction advantages for CNS drug discovery, while the free carboxylic acid handle facilitates direct amide coupling. The 98% purity ensures reliable SAR data generation, making it the superior choice for fragment-based lead optimization campaigns targeting LPA₁ or other CNS receptors.

Molecular Formula C12H13FO2
Molecular Weight 208.232
CAS No. 1341950-60-4
Cat. No. B2986843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid
CAS1341950-60-4
Molecular FormulaC12H13FO2
Molecular Weight208.232
Structural Identifiers
SMILESCC1CC(C1)(C2=CC=CC=C2F)C(=O)O
InChIInChI=1S/C12H13FO2/c1-8-6-12(7-8,11(14)15)9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3,(H,14,15)
InChIKeyMHPSAQMLXSBARR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid (CAS 1341950-60-4): Procurement-Relevant Structural and Physicochemical Baseline


1-(2-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid (CAS 1341950-60-4) is a fluorinated cyclobutane carboxylic acid building block with molecular formula C₁₂H₁₃FO₂ and molecular weight 208.23 g/mol . The compound features three distinguishing structural elements: an ortho-fluorophenyl substituent at the cyclobutane 1-position, a methyl group at the 3-position of the cyclobutane ring, and a free carboxylic acid functional handle . Its computed LogP is 2.578, its topological polar surface area (TPSA) is 37.3 Ų, and it possesses 1 hydrogen bond donor, 1 hydrogen bond acceptor, and 2 rotatable bonds . These properties place it within the favorable physicochemical space for CNS drug discovery and fragment-based lead generation, consistent with the broader class of cyclobutane-containing small-molecule drug candidates [1].

Why Generic Substitution of 1-(2-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid (CAS 1341950-60-4) with In-Class Analogs Carries Quantifiable Risk


Although several cyclobutane carboxylic acid derivatives share the C₁₂H₁₃FO₂ molecular formula or the 1-aryl-3-methylcyclobutane core, they are not functionally interchangeable. Measured differences in lipophilicity (ΔLogP of +0.246 vs. the non-methylated analog ; ΔLogP of +1.461 vs. the non-aryl analog [1]), divergent GHS hazard profiles between ortho- and para-fluoro positional isomers , and varying purity specifications across suppliers mean that substituting one analog for another can alter partitioning behavior, toxicity classification, and synthetic reproducibility. The cyclobutane scaffold's intrinsic puckered conformation and metabolic stability advantages [2] are modulated by substitution pattern, making precise structural identity critical for SAR and lead optimization campaigns. The evidence below quantifies exactly where this compound diverges from its closest comparators.

Quantitative Comparator-Based Evidence Guide for 1-(2-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid (CAS 1341950-60-4)


Lipophilicity Advantage: LogP of 2.578 vs. 2.332 for the Non-Methylated Analog (CAS 151157-48-1)

The target compound has a measured/computed LogP of 2.578 , compared to LogP 2.332 for the direct non-methylated analog 1-(2-fluorophenyl)cyclobutane-1-carboxylic acid (CAS 151157-48-1) . The 3-methyl substitution on the cyclobutane ring increases lipophilicity by ΔLogP = +0.246, representing an approximately 10.5% increase over the non-methylated baseline. This difference is large enough to measurably shift predicted membrane permeability and tissue distribution in drug discovery programs.

Lipophilicity Drug Design ADME Prediction

Ortho-Fluoro vs. Para-Fluoro Positional Isomer Differentiation via Divergent GHS Hazard Profiles

The ortho-fluoro target compound (CAS 1341950-60-4) carries GHS hazard statements H302-H315-H319-H335 (harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation) . In contrast, the para-fluoro positional isomer (CAS 1339504-07-2) carries H302-H312-H332 (harmful if swallowed, harmful in contact with skin, harmful if inhaled) . The divergence—specifically the presence of dermal and inhalation toxicity hazard (H312, H332) for the para isomer versus skin/eye/respiratory irritation (H315, H319, H335) for the ortho isomer—demonstrates that the fluorine ring position measurably alters the toxicological hazard classification, even when LogP (both 2.578) and TPSA (both 37.3) are identical.

Toxicology Safety Assessment Positional Isomerism

Fluorine vs. Chlorine Halogen Differentiation: Molecular Weight, Lipophilicity, and Purity Comparison

Replacing the 2-fluorophenyl group with a 4-chlorophenyl group (CAS 1339332-79-4) increases molecular weight from 208.23 to 224.68 g/mol (+16.45 Da, +7.9%) and substitutes fluorine's strong electronegativity with chlorine's larger atomic radius and polarizability . Fluorine is widely recognized to confer superior metabolic stability relative to chlorine in aromatic systems due to the strength of the C-F bond (~485 kJ/mol vs. ~339 kJ/mol for C-Cl), reducing susceptibility to CYP450-mediated oxidative metabolism [1]. Additionally, the typical commercial purity specification for the 4-chloro analog is 95% , versus 98% for the target ortho-fluoro compound .

Halogen Bonding Metabolic Stability Lead Optimization

Aryl-Substituted vs. Non-Aryl Cyclobutane Carboxylic Acid: LogP Differential of +1.461 Units

The target compound (LogP 2.578) is dramatically more lipophilic than the non-aryl parent scaffold 3-methylcyclobutanecarboxylic acid (CAS 57252-83-2) which has a LogP of 1.117 . The ΔLogP of +1.461 represents a 2.3-fold increase in lipophilicity attributable to the 2-fluorophenyl substituent. The non-aryl analog also has a predicted pKa of 4.81 ± 0.40 , whereas the electron-withdrawing ortho-fluorophenyl group in the target compound is expected to lower the carboxylic acid pKa, although an experimentally measured value was not located in available sources.

Hydrophobicity Fragment-Based Drug Discovery Scaffold Selection

Cyclobutane Scaffold Advantages: Class-Level Evidence for Metabolic Stability and Conformational Restriction

The cyclobutane ring, as a core scaffold, has been established in the medicinal chemistry literature to confer multiple drug-like property advantages including increased metabolic stability, conformational restriction, prevention of cis/trans isomerization (vs. alkene analogs), reduced planarity (favorable for solubility), and utility as an aryl isostere for filling hydrophobic pockets [1]. Cyclobutane carboxylic acid derivatives have been specifically claimed as LPA receptor antagonists with hLPA₁ IC₅₀ values ≤ 100 nM in patent literature, demonstrating the scaffold's capacity to support potent target engagement [2]. Fluorinated cyclobutane building blocks are further documented to modulate pKa and LogP in a predictable manner, with the fluoroalkyl substituent effects on acidity and lipophilicity systematically characterized [3]. While these class-level findings are not specific to the target compound, they establish the evidence-based rationale for selecting a fluorinated, methyl-substituted cyclobutane carboxylic acid scaffold over non-cyclobutane or non-fluorinated alternatives in drug discovery programs.

Metabolic Stability Conformational Restriction Drug Design

Commercial Purity Specification Advantage: 98% vs. Typical 95% for Closest Analogs

The target compound is commercially available at a documented purity specification of 98% . By comparison, the non-methylated analog 1-(2-fluorophenyl)cyclobutane-1-carboxylic acid (CAS 151157-48-1) is typically offered at 95% purity by multiple suppliers including Fluorochem and AKSci , and the 4-chloro analog (CAS 1339332-79-4) is also specified at 95% . The 3-percentage-point absolute purity difference means the target compound contains approximately 2% total impurities versus approximately 5% for comparators—a 2.5-fold difference in impurity burden that can affect reaction yields, crystallization behavior, and biological assay reproducibility.

Chemical Purity Reproducibility Procurement Specification

Evidence-Backed Research and Industrial Application Scenarios for 1-(2-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid (CAS 1341950-60-4)


SAR Exploration of Ortho-Fluoro vs. Para-Fluoro Pharmacophore Interactions in Cyclobutane-Based Lead Series

The ortho-fluorophenyl substitution pattern provides a distinct spatial orientation of the fluorine atom relative to the cyclobutane carboxylic acid core compared to the para-isomer. As demonstrated by the divergent GHS hazard profiles , the ortho-fluoro group engages in different intermolecular interactions than its para counterpart. Researchers can procure both the ortho (CAS 1341950-60-4) and para (CAS 1339504-07-2) isomers with identical LogP (2.578) and TPSA (37.3) to isolate the contribution of fluorine position to target binding, metabolic stability, and off-target pharmacology without confounding changes in bulk physicochemical properties. This matched molecular pair (MMP) analysis is directly supported by the evidence in Section 3, Evidence Items 1 and 2.

Fragment-to-Lead Optimization Requiring Fine-Tuned Lipophilicity via 3-Methyl Cyclobutane Substitution

In fragment-based drug discovery, incremental lipophilicity adjustments are critical for balancing potency with ADME properties. The 3-methyl group on the cyclobutane ring provides a ΔLogP of +0.246 over the non-methylated analog (CAS 151157-48-1) , offering a moderate lipophilicity increase without introducing additional heteroatoms or aromatic rings. This makes the target compound an ideal intermediate for medicinal chemists who have identified the 1-(2-fluorophenyl)cyclobutane core as a fragment hit and need to increase target engagement via hydrophobic contacts while monitoring LipE (lipophilic efficiency). The 98% purity specification further ensures that SAR data are not confounded by impurities.

Synthesis of Fluorinated Cyclobutane-Containing LPA Receptor Antagonist Libraries

Cyclobutane carboxylic acid derivatives have established precedent as LPA₁ receptor antagonists with potency below 100 nM in patent literature [1]. The target compound's free carboxylic acid handle enables direct coupling to diverse amine-bearing pharmacophores via amide bond formation, while the ortho-fluorophenyl and 3-methyl groups provide distinct steric and electronic features for exploring the LPA₁ binding pocket. The fluorine atom's metabolic stability advantage over chlorine [2] makes this scaffold preferable for compounds intended for in vivo pharmacokinetic profiling in LPA₁ antagonist programs targeting fibrotic diseases.

Conformational Restriction Studies Using Cyclobutane as an Alkene Bioisostere Replacement

The cyclobutane ring is documented to prevent cis/trans isomerization when used as an alkene replacement and to reduce molecular planarity, improving aqueous solubility in drug candidates [3]. The 1,3-disubstitution pattern of the target compound—with the 2-fluorophenyl at C1 and methyl at C3—creates a well-defined puckered conformation that can orient pharmacophoric elements in three-dimensional space. Researchers seeking to replace flexible linkers or planar aromatic systems with a conformationally restricted, metabolically stable cyclobutane scaffold can use this compound as a key intermediate, with its LogP of 2.578 and TPSA of 37.3 positioning it favorably within CNS drug-like chemical space .

Quote Request

Request a Quote for 1-(2-Fluorophenyl)-3-methylcyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.